4-Methoxytryptamine hydrochloride

Description

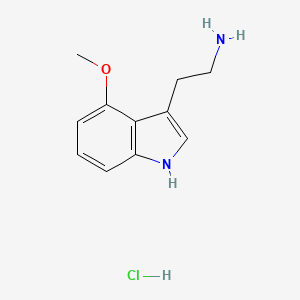

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEWSUFLHSFXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949426 | |

| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26579-75-9, 74217-56-4 | |

| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxytryptamine hydrochloride synthesis and purification

An In-depth Technical Guide on the Synthesis and Purification of 4-Methoxytryptamine Hydrochloride

Introduction

4-Methoxytryptamine (4-MeO-TMT), also known as 3-(2-aminoethyl)-4-methoxyindole, is a substituted tryptamine derivative.[1] As a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine), it and other substituted tryptamines are of significant interest in medicinal chemistry and pharmacology for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development. The document details established synthetic routes, experimental protocols, and purification methodologies.

Synthetic Routes for 4-Methoxytryptamine

The synthesis of 4-Methoxytryptamine can be accomplished through several established routes, primarily involving the modification of indole precursors.

Methylation of 4-Hydroxytryptamine

A prevalent and direct method for synthesizing 4-Methoxytryptamine involves the methylation of a 4-hydroxytryptamine (psilocin) derivative.[1] This reaction is typically carried out by treating 4-hydroxytryptamine with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate.[1] The resulting free base is then converted to its hydrochloride salt to enhance stability and solubility.[1] Optimization of reaction conditions, including solvent choice, temperature, and reaction time, is crucial for achieving high yield and purity.[1]

Fischer Indole Synthesis

Another approach involves the Fischer indole synthesis, which allows for the construction of the indole ring system itself.[1] This method utilizes a suitably substituted phenylhydrazine and an aldehyde or ketone to form the indole structure with the desired methoxy group at the 4-position.[1] While a versatile method for creating substituted indoles, it can be a more complex route compared to the direct methylation of a pre-existing tryptamine.

Reduction of 4-Methoxy-3-(2-nitroethyl)indole

A common strategy in tryptamine synthesis involves the Henry reaction between an indole and nitroethane, followed by reduction of the resulting nitroalkene. In this case, 4-methoxyindole can be reacted with nitromethane to form 4-methoxy-3-(2-nitroethyl)indole, which is then reduced to 4-Methoxytryptamine using a reducing agent like lithium aluminum hydride (LiAlH₄).

Purification of this compound

The purification of the final product is a critical step to ensure high purity for research and development purposes.

Recrystallization

Recrystallization is a common technique used to purify solid compounds. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The purified crystals can then be collected by filtration.

Column Chromatography

For more challenging separations or to achieve very high purity, column chromatography is employed. The crude product is loaded onto a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the crude mixture will travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For tryptamines, a common mobile phase system is a mixture of dichloromethane, methanol, and sometimes a small amount of triethylamine.[2]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of methoxylated tryptamines. Specific yields and purity for this compound can vary based on the chosen synthetic route and optimization of reaction conditions.

| Parameter | Value | Synthesis Route | Source |

| Yield | 89% | Synthesis of 5-Methoxytryptamine | [2] |

| Yield | 84% | Synthesis of 5-Methoxytryptamine | [2] |

| Purity | >97.5% | Purification of 5-MeO-DMT via column chromatography | [3][4] |

| Purity | >99.5% | Purification of 5-MeO-DMT via salt formation | [3] |

| Melting Point | 122-125°C | 5-Methoxytryptamine | [2] |

Note: Data for 5-Methoxytryptamine is provided as a close structural analog to illustrate expected values.

Experimental Protocols

Synthesis of 4-Methoxytryptamine via Methylation of 4-Hydroxytryptamine (General Protocol)

This protocol describes a general method for the methylation of 4-hydroxytryptamine.

Materials:

-

4-Hydroxytryptamine

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetone or another suitable solvent

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ether)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-hydroxytryptamine in the chosen anhydrous solvent.

-

Add the base (e.g., potassium carbonate) to the solution and stir the suspension.

-

Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture at room temperature.

-

Allow the reaction to stir at room temperature or with gentle heating for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the solid base.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-Methoxytryptamine free base.

Purification and Salt Formation

Procedure:

-

The crude free base can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Dissolve the purified 4-Methoxytryptamine free base in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Slowly add a solution of hydrochloric acid in a solvent to the stirred solution until the pH is acidic.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the purified product.

Visualizations

Caption: Workflow for the synthesis and purification of 4-Methoxytryptamine HCl.

References

An In-depth Technical Guide on the Chemical Properties and Structure of 4-Methoxytryptamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytryptamine (4-MeO-T), also known by its developmental code name PAL-548, is a substituted tryptamine and a structural analog of the neurotransmitter serotonin.[1][2] As a member of the 4-hydroxytryptamine family, it is the O-methylated derivative of 4-hydroxytryptamine (4-HT).[2] This compound is of significant interest to the scientific community for its potent activity as a serotonin receptor modulator, particularly at the 5-HT₂A receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and analytical methodologies related to 4-Methoxytryptamine hydrochloride.

Chemical Structure and Identification

4-Methoxytryptamine is characterized by a methoxy group (-OCH₃) at the 4-position of the indole ring of the tryptamine backbone.[1] The hydrochloride salt form enhances its stability and solubility, making it more suitable for research applications.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-aminium chloride | [2] |

| Synonyms | 4-Methoxy-T; 4-MeO-T; PAL-548 | [2] |

| Molecular Formula | C₁₁H₁₅ClN₂O | |

| Molar Mass | 190.246 g·mol⁻¹ (freebase) | [2] |

| CAS Number | 3610-35-3 (freebase) | [2][3][4] |

| Appearance | Crystalline solid | [5] |

| SMILES | COC1=CC=CC2=C1C(=CN2)CCN | [2] |

| InChI | InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5-6,12H2,1H3 | [2] |

Pharmacology

4-Methoxytryptamine's pharmacological profile is primarily defined by its interaction with serotonin (5-HT) receptors.[1] It is a potent full agonist at the 5-HT₂A receptor, which is believed to mediate the psychedelic effects of tryptamines.[1][2]

Receptor Binding and Functional Activity

| Receptor | Activity | Value | Reference |

| 5-HT₂A | Full Agonist | EC₅₀ = 9.02 nM, Eₘₐₓ = 108% | [1][2] |

| 5-HT₁A | Agonist | Data not available | [1] |

| Serotonin Transporter (SERT) | Reuptake Inhibitor | IC₅₀ = 4,114 nM | [2] |

| Norepinephrine Transporter (NET) | Releasing Agent | EC₅₀ > 10,000 nM | [2] |

| Dopamine Transporter (DAT) | Releasing Agent | EC₅₀ > 10,000 nM | [2] |

Signaling Pathways

Activation of the 5-HT₂A receptor, a G-protein-coupled receptor (GPCR), by 4-Methoxytryptamine initiates a cascade of intracellular signaling events.[1] This primarily involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various downstream cellular responses.

Caption: Simplified 5-HT₂A receptor signaling pathway.

Synthesis and Experimental Protocols

The synthesis of 4-Methoxytryptamine typically involves the methylation of a 4-hydroxytryptamine derivative.[1] The resulting free base is then converted to its hydrochloride salt.

General Synthesis Workflow

Caption: General synthesis workflow for 4-Methoxytryptamine HCl.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common organic synthesis methodologies.

Materials:

-

4-Hydroxytryptamine

-

Methyl iodide

-

Potassium carbonate (or another suitable base)

-

Anhydrous solvent (e.g., acetone or DMF)

-

Hydrochloric acid (in a suitable solvent like isopropanol or ether)

-

Solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

-

Methylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxytryptamine in the chosen anhydrous solvent.

-

Add a slight excess of the base (e.g., potassium carbonate).

-

Slowly add a stoichiometric equivalent of methyl iodide to the stirring mixture at room temperature.

-

Allow the reaction to stir for several hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to yield the crude 4-Methoxytryptamine freebase.

-

Salt Formation: Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Slowly add a solution of hydrochloric acid in the same or a miscible solvent dropwise while stirring until precipitation is complete.

-

Purification: Collect the precipitated this compound by filtration.

-

Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Dry the final product under vacuum.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Data

| Technique | Expected Features | Reference |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1250 (C-O stretch of methoxy group) | [1] |

| ¹H NMR | Signals corresponding to aromatic protons on the indole ring, ethylamine sidechain protons, and a singlet for the methoxy group protons. | [6][7] |

| ¹³C NMR | Resonances for the indole ring carbons, ethylamine sidechain carbons, and the methoxy carbon. | [8] |

| Mass Spec (MS) | A molecular ion peak corresponding to the mass of the freebase (190.246 m/z). | [9] |

| UV-Vis (nm) | A maximum absorbance (λₘₐₓ) characteristic of the indole chromophore. The related 4-methoxy MiPT hydrochloride has a λₘₐₓ of 221 nm. | [1] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

-

Purpose: Purity assessment and quantification.[1]

-

Typical Method: Reverse-phase HPLC using a C18 column is common.[1]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Detection: Photodiode Array (PDA) or UV detector set at the λₘₐₓ of the compound.[10]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: Identification and confirmation of structure.

-

Note: Derivatization may be necessary to improve the volatility and thermal stability of the amine.

-

Analysis: The mass spectrum will show a characteristic fragmentation pattern that can be compared to reference spectra for identification.[6]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid dust formation.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] It may be air-sensitive and should be stored under an inert atmosphere.[11] For long-term stability, refrigeration is recommended.[11]

-

In case of exposure:

Conclusion

This compound is a valuable research chemical with potent and specific activity at serotonin receptors. Understanding its chemical properties, structure, and pharmacological profile is crucial for its application in neuroscience and drug development. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and safe handling of this compound. Further research into its detailed signaling pathways and in vivo effects will continue to elucidate its potential as a pharmacological tool.

References

- 1. This compound | 74217-56-4 | Benchchem [benchchem.com]

- 2. 4-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 3. 4-Methoxytryptamine synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Methoxytryptamine | 3610-35-3 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Computational study of IR, Raman, and NMR spectra of 4-methylmethcathinone drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Methoxytryptamine (608-07-1) MS spectrum [chemicalbook.com]

- 10. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Unraveling the Neuropharmacology of 4-Methoxytryptamine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 4-Methoxytryptamine hydrochloride (4-MeO-TMT) within the brain. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current pharmacological data, details receptor interaction profiles, and elucidates the associated downstream signaling cascades.

Executive Summary

4-Methoxytryptamine is a tryptamine derivative that exerts its primary effects in the brain through interactions with the serotonergic system. Structurally related to the endogenous neurotransmitter serotonin, its defining feature is a methoxy group at the 4-position of the indole ring, which dictates its receptor binding affinity and functional activity. The principal mechanism of action is potent agonism at the serotonin 5-HT₂ₐ receptor, a key target for classic psychedelic compounds. It also demonstrates affinity for other serotonin receptor subtypes, including 5-HT₁ₐ and 5-HT₂𝒸, which modulate the primary effects. This guide will explore the quantitative pharmacology, signaling pathways, and experimental basis for our understanding of this compound.

Core Mechanism of Action: Serotonergic Modulation

The pharmacological profile of 4-MeO-TMT is dominated by its activity at serotonin receptors. Unlike some tryptamines, it is inactive as a releasing agent for monoamines such as serotonin, norepinephrine, or dopamine, and it is a very weak serotonin reuptake inhibitor.[1] Its effects are therefore primarily a result of direct receptor agonism.

Receptor Binding and Functional Activity

4-MeO-TMT binds to several serotonin receptor subtypes, with its most significant activity centered on the 5-HT₂ family. The compound is a potent and full agonist at the 5-HT₂ₐ receptor.[1][2] This interaction is considered the primary driver of the psychoactive effects associated with related tryptamine compounds.[3][4][5]

Table 1: Quantitative Pharmacological Data for 4-Methoxytryptamine and Related Analogs

| Compound | Target | Assay Type | Value | Unit | Reference |

| 4-Methoxytryptamine | 5-HT₂ₐ | Functional Activity (Agonism) | EC₅₀ = 9.02 | nM | [1][2] |

| 4-Methoxytryptamine | 5-HT₂ₐ | Functional Activity (Agonism) | Eₘₐₓ = 108% | % (vs 5-HT) | [1][2] |

| 4-Methoxytryptamine | Serotonin Transporter (SERT) | Reuptake Inhibition | IC₅₀ = 4,114 | nM | [1] |

| 4-Methoxytryptamine | Monoamine Release (DA, NE, 5-HT) | Functional Activity | EC₅₀ > 10,000 | nM | [1] |

| 4-MeO-DMT | 5-HT₁ₐ | Binding Affinity | Kᵢ = 235 | nM | [6][7] |

| 4-MeO-DMT | 5-HT₂ₐ | Binding Affinity | Kᵢ = 68 - 1,300 | nM | [6][7] |

| 4-MeO-DMT | 5-HT₂𝒸 | Binding Affinity | Kᵢ = 340 | nM | [6][7] |

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximal efficacy. IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Downstream Signaling Pathways

The activation of serotonin receptors by 4-MeO-TMT initiates a cascade of intracellular signaling events. The specific pathways are dependent on the receptor subtype and the G-protein to which it couples.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is canonically coupled to the Gαq/11 family of G-proteins.[8] Agonist binding by 4-MeO-TMT leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to the excitatory effects mediated by 5-HT₂ₐ receptors.[8]

Figure 1: 5-HT₂ₐ receptor Gq-coupled signaling cascade activated by 4-Methoxytryptamine.

5-HT₁ₐ and 5-HT₂𝒸 Receptor Signaling

Activation of 5-HT₁ₐ and 5-HT₂𝒸 receptors contributes to the overall pharmacological effect. 5-HT₁ₐ receptors are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway generally has an inhibitory or modulatory effect on neuronal activity. It has been noted that 5-HT₁ₐ receptor activation can buffer the effects of 5-HT₂ₐ activation, such as attenuating the head-twitch response in rodents.[9][10]

5-HT₂𝒸 receptors, like 5-HT₂ₐ receptors, are coupled to the Gαq/11 pathway, suggesting a potential for synergistic excitatory effects, although the specific contribution of 4-MeO-TMT at this receptor requires further characterization.

Experimental Protocols

The characterization of 4-Methoxytryptamine's mechanism of action relies on a suite of established in vitro and in vivo assays. Below are generalized methodologies for key experiments.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Preparation : Cell membranes are prepared from cells engineered to express a high density of the target receptor (e.g., 5-HT₂ₐ).

-

Competition Binding : A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ) is incubated with the cell membranes.

-

Incubation : Various concentrations of the unlabeled test compound (4-MeO-TMT) are added to compete with the radioligand for binding sites.

-

Separation : The reaction is incubated to equilibrium, after which bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis : The data are used to generate a competition curve, from which the IC₅₀ (concentration of test drug that displaces 50% of the specific binding of the radioligand) is calculated. The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation.

Figure 2: General workflow for a radioligand receptor binding assay.

Functional Assays: Inositol Phosphate (IP-1) Accumulation

This assay measures the functional consequence of Gq-coupled receptor activation by quantifying a downstream second messenger.

-

Cell Culture : Cells expressing the receptor of interest (e.g., 5-HT₂ₐ) are cultured in microplates.

-

Stimulation : The cells are stimulated with varying concentrations of the agonist (4-MeO-TMT).

-

Lysis : After incubation, the cells are lysed to release intracellular components.

-

Detection : The accumulated IP-1 (a stable downstream metabolite of IP₃) is measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence).

-

Analysis : A dose-response curve is generated, allowing for the determination of the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ).[11]

Conclusion

The primary mechanism of action for this compound in the brain is as a potent, full agonist at the serotonin 5-HT₂ₐ receptor. This activity initiates the Gq/11 signaling cascade, leading to an increase in intracellular calcium and activation of protein kinase C. Its affinity for other serotonin receptors, such as 5-HT₁ₐ and 5-HT₂𝒸, likely provides a modulatory layer to its overall neuropharmacological profile. The data summarized herein provide a foundational understanding for professionals engaged in neuroscience research and the development of novel therapeutics targeting the serotonergic system.

References

- 1. 4-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 2. This compound | 74217-56-4 | Benchchem [benchchem.com]

- 3. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-MeO-DMT - Wikipedia [en.wikipedia.org]

- 7. 4-MeO-DMT - Wikiwand [wikiwand.com]

- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. crb.wisc.edu [crb.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic and Metabolic Profile of 4-Methoxytryptamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytryptamine (4-MeO-T), a member of the substituted tryptamine class, is a compound of interest in neuropharmacological research due to its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and other psychoactive tryptamines. An in-depth understanding of its pharmacokinetics (PK) and metabolism is crucial for evaluating its pharmacological activity, potential therapeutic applications, and safety profile. This technical guide provides a comprehensive overview of the available knowledge on the absorption, distribution, metabolism, and excretion (ADME) of 4-Methoxytryptamine hydrochloride, drawing upon direct evidence where available and well-established metabolic pathways of structurally related tryptamine analogs.

Pharmacokinetics: A Lack of Direct Evidence and Reliance on Analogs

To date, specific quantitative pharmacokinetic parameters for this compound in humans or preclinical animal models have not been extensively reported in the scientific literature. Therefore, its pharmacokinetic profile is largely inferred from studies of structurally similar compounds, particularly other methoxy-substituted tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).

Absorption: The route of administration significantly influences the absorption of tryptamines. Oral administration of many tryptamines results in variable bioavailability due to first-pass metabolism in the liver. Other routes, such as subcutaneous or intraperitoneal injection, are often used in preclinical studies to achieve more consistent systemic exposure.

Distribution: Tryptamines, being lipophilic compounds, are generally expected to distribute widely throughout the body, including crossing the blood-brain barrier to exert effects on the central nervous system.

Metabolism and Excretion: Metabolism is the primary route of elimination for most tryptamines. The liver is the principal site of metabolism, where compounds undergo enzymatic transformations before being excreted, mainly in the urine.

The following table summarizes the key pharmacokinetic parameters. It is important to note that where specific data for this compound is unavailable, this is explicitly stated.

| Parameter | Value | Species | Route of Administration | Source |

| Bioavailability | Not Available | - | - | - |

| Half-life (t½) | Not Available | - | - | - |

| Time to Maximum Concentration (Tmax) | Not Available | - | - | - |

| Maximum Concentration (Cmax) | Not Available | - | - | - |

| Volume of Distribution (Vd) | Not Available | - | - | - |

| Clearance (CL) | Not Available | - | - | - |

Metabolism of this compound

The metabolism of 4-Methoxytryptamine is predicted to follow the well-established pathways for other methoxylated tryptamines, primarily involving Phase I and Phase II enzymatic reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For 4-Methoxytryptamine, the key predicted Phase I metabolic pathways are:

-

O-demethylation: This is the principal metabolic pathway for methoxylated tryptamines. The methoxy group at the 4-position is removed, leading to the formation of the active metabolite, 4-hydroxytryptamine (4-HO-T). This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.

-

Hydroxylation: Additional hydroxyl groups may be added to the indole ring, although this is generally a minor pathway for methoxy-substituted tryptamines compared to O-demethylation.

-

N-dealkylation: As 4-Methoxytryptamine is a primary amine, this pathway is not applicable. However, for N,N-dialkylated tryptamines, the removal of alkyl groups from the amine is a common metabolic step.

-

Oxidative deamination: The ethylamine side chain can be oxidized by monoamine oxidase (MAO), leading to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. Key Phase II reactions for the metabolites of 4-Methoxytryptamine are predicted to include:

-

Glucuronidation: The hydroxyl group of 4-hydroxytryptamine can be conjugated with glucuronic acid.

-

Sulfation: The hydroxyl group can also be conjugated with a sulfate group.

The following table summarizes the expected metabolites of this compound.

| Metabolite | Metabolic Pathway | Enzyme(s) Involved (Predicted) |

| 4-Hydroxytryptamine (4-HO-T) | O-demethylation | CYP2D6 |

| 4-Hydroxytryptamine-O-glucuronide | Glucuronidation | UGTs |

| 4-Hydroxytryptamine-O-sulfate | Sulfation | SULTs |

| Indole-3-acetaldehyde derivative | Oxidative deamination | MAO |

| Indole-3-acetic acid derivative | Oxidation of aldehyde | ALDH |

Signaling Pathways

4-Methoxytryptamine and its primary active metabolite, 4-hydroxytryptamine, are known to interact with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for many psychedelic tryptamines. Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates intracellular signaling cascades.

Figure 1: Simplified 5-HT2A receptor signaling pathway activated by 4-Methoxytryptamine.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolic evaluation of this compound are provided below. These are generalized protocols based on standard methodologies for tryptamine compounds and should be optimized for specific experimental conditions.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolites of 4-Methoxytryptamine and to determine its metabolic stability.

1. Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, pre-warm the phosphate buffer, HLM suspension (e.g., to a final protein concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system to 37°C.

-

Initiate the reaction by adding the this compound stock solution to the incubation mixture to achieve the desired final substrate concentration (e.g., 1-10 µM).

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., 2 volumes of ACN).

-

Include control incubations: a) without NADPH to assess non-enzymatic degradation, and b) without the test compound to identify any interfering peaks from the matrix.

3. Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Figure 2: Workflow for in vitro metabolism study of 4-Methoxytryptamine.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats or mice to determine the in vivo profile of 4-Methoxytryptamine.

1. Animals and Housing:

-

Use adult male or female rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).

-

Acclimate animals to the housing conditions for at least one week prior to the study.

-

House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Dosing and Sample Collection:

-

Prepare a sterile dosing solution of this compound in a suitable vehicle (e.g., saline).

-

Administer the dose to the animals via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).

-

Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.

-

Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

-

Urine and feces can also be collected using metabolic cages to assess excretion pathways.

3. Bioanalysis:

-

Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the quantification of 4-Methoxytryptamine and its major predicted metabolite, 4-hydroxytryptamine, in plasma and other biological matrices.

-

Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.

-

Extract the analytes from the plasma samples using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Analyze the extracted samples using the validated LC-MS/MS method.

4. Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution from the plasma concentration-time data.

Figure 3: Workflow for an in vivo pharmacokinetic study of 4-Methoxytryptamine.

Conclusion

While direct and comprehensive pharmacokinetic and metabolic data for this compound are currently limited, a robust understanding can be inferred from the extensive research on structurally related tryptamines. The primary metabolic pathway is anticipated to be O-demethylation via CYP2D6 to the active metabolite 4-hydroxytryptamine, followed by Phase II conjugation. The experimental protocols provided herein offer a framework for researchers to generate specific data for 4-Methoxytryptamine, which is essential for a thorough evaluation of its pharmacological and toxicological properties. Further research is warranted to definitively characterize the ADME profile of this compound to support its potential development as a pharmacological tool or therapeutic agent.

An In-depth Technical Guide to the Receptor Binding Profile and Affinity of 4-Methoxytryptamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profile and affinity of 4-Methoxytryptamine hydrochloride. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways associated with this compound.

Introduction to this compound

4-Methoxytryptamine, a tryptamine derivative, is a compound of significant interest in neuropharmacology due to its structural similarity to serotonin and other psychoactive tryptamines. As the hydrochloride salt, it is more stable and soluble, making it suitable for research applications. Understanding its interaction with various neurotransmitter receptors is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Receptor Binding Profile

Table 1: Serotonin Receptor Affinity and Functional Activity of 4-Methoxytryptamine

| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| 5-HT1A | Data not available | Agonist | [2] |

| 5-HT2A | Data not available | Potent Full Agonist (EC50 = 9.02 nM, Emax = 108%) | [3] |

| 5-HT2C | Data not available | Data not available | |

| SERT | IC50 = 4114 nM | Very low-potency reuptake inhibitor | [3] |

Table 2: Other Receptor and Transporter Interactions

| Target | Binding Affinity/Functional Activity | Reference |

| Monoamine Releaser (Serotonin, Norepinephrine, Dopamine) | Inactive (EC50 > 10,000 nM) | [3] |

| Melatonin Receptors | Structurally similar to melatonin, potential for interaction | [2] |

Experimental Protocols

The determination of receptor binding affinities for compounds like this compound typically involves radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.[4]

Radioligand Competition Binding Assay

This is the most common method to determine the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., 4-Methoxytryptamine) for a specific receptor.

Objective: To determine the concentration of the unlabeled test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), from which the Ki value can be calculated.

Materials:

-

Receptor Source: Homogenates of tissues or cells expressing the target receptor (e.g., rat brain cortex for 5-HT2A receptors).

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A system to separate bound from free radioligand (e.g., a Brandel cell harvester or a 96-well plate harvester).

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer.[5]

-

Assay Setup: In assay tubes or a 96-well plate, the following are added in a specific order:

-

Assay buffer

-

A range of concentrations of the unlabeled test compound (this compound).

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

The membrane preparation.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[5]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.[5]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Below is a generalized workflow for a radioligand binding assay.

Workflow of a Radioligand Binding Assay

Signaling Pathways

The functional effects of 4-Methoxytryptamine are mediated by the intracellular signaling cascades activated upon its binding to receptors. As a potent 5-HT2A agonist and a 5-HT1A agonist, its effects are primarily governed by the signaling pathways of these two receptors. It may also interact with melatonin receptors, the signaling of which is also described.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of this pathway leads to a cascade of intracellular events.

5-HT2A Receptor Signaling Pathway

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is another important GPCR that couples to Gi/o proteins. Its activation generally leads to inhibitory effects on neuronal firing.

5-HT1A Receptor Signaling Pathway

Melatonin Receptor Signaling Pathway

Given the structural similarity of 4-Methoxytryptamine to melatonin, it is plausible that it may interact with melatonin receptors (MT1 and MT2), which are also GPCRs coupled to Gi proteins.

Melatonin Receptor Signaling Pathway

Conclusion

This compound is a pharmacologically active compound with a primary mode of action as a potent agonist at the 5-HT2A serotonin receptor. It also exhibits agonist activity at the 5-HT1A receptor and has the potential to interact with melatonin receptors. Its low affinity for the serotonin transporter and lack of activity as a monoamine releaser further define its pharmacological profile. The methodologies described in this guide, particularly radioligand binding assays, are fundamental to further characterizing the full receptor binding profile of this and other novel compounds. The signaling pathways illustrated provide a framework for understanding the downstream cellular effects that mediate its physiological and potential psychoactive properties. Further research is warranted to obtain a complete quantitative binding profile and to fully elucidate its effects on a wider range of CNS targets.

References

- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 74217-56-4 | Benchchem [benchchem.com]

- 3. 4-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

In Vitro Pharmacological Effects of 4-Methoxytryptamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytryptamine hydrochloride (4-MeO-T), a substituted tryptamine, is a compound of significant interest in neuropharmacology due to its structural similarity to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and other psychoactive tryptamines. Understanding its in vitro pharmacological profile is crucial for elucidating its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its receptor binding affinity, functional activity, and the signaling pathways it modulates.

Core Pharmacological Profile

This compound's primary pharmacological activity is mediated through its interaction with serotonin receptors, with a notable potency at the 5-HT2A receptor. It also exhibits activity at other serotonin receptor subtypes and has been suggested to interact with melatonin receptors.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the available quantitative data on the in vitro pharmacological effects of this compound.

Table 1: Serotonin Receptor Functional Activity

| Receptor | Assay Type | Parameter | Value | Reference |

| 5-HT2A | Calcium Mobilization | EC50 | 9.02 nM | [1] |

| Emax | 108% | [1] | ||

| 5-HT1A | cAMP Inhibition | EC50 | Not Available | |

| Emax | Not Available |

Table 2: Monoamine Transporter and Releaser Activity

| Target | Assay Type | Parameter | Value | Reference |

| Serotonin Transporter (SERT) | Reuptake Inhibition | IC50 | >10,000 nM | |

| Serotonin Release | Monoamine Release | EC50 | >10,000 nM | |

| Dopamine Release | Monoamine Release | EC50 | >10,000 nM | |

| Norepinephrine Release | Monoamine Release | EC50 | >10,000 nM |

Table 3: Receptor Binding Affinities (Ki)

| Receptor | Ki (nM) |

| 5-HT1A | Not Available |

| 5-HT1B | Not Available |

| 5-HT1D | Not Available |

| 5-HT2A | Not Available |

| 5-HT2B | Not Available |

| 5-HT2C | Not Available |

| MT1 (Melatonin) | Not Available |

| MT2 (Melatonin) | Not Available |

Signaling Pathways

This compound, as an agonist at serotonin receptors, initiates distinct intracellular signaling cascades.

-

5-HT2A Receptor Activation (Gq-coupled): Activation of the 5-HT2A receptor, a Gq-protein coupled receptor (GPCR), stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling pathways.

-

5-HT1A Receptor Activation (Gi-coupled): Agonism at the 5-HT1A receptor, a Gi-protein coupled receptor, leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes.

Mandatory Visualization: Signaling Pathways

References

The Neurochemical Profile of 4-Methoxytryptamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the neurochemical effects of 4-Methoxytryptamine hydrochloride (4-MeO-T HCl). Structurally related to the endogenous neurotransmitter serotonin, 4-MeO-T HCl primarily functions as a potent full agonist at the serotonin 2A (5-HT2A) receptor. This document collates available quantitative data on its receptor interaction profile, functional activity, and effects on monoamine transporters. Detailed experimental methodologies for key assays are described, and its principal signaling pathway is visualized. Due to the limited availability of a complete binding profile for 4-MeO-T HCl, comparative data from structurally similar 4-substituted tryptamines are included to provide a broader context for its potential neuropharmacological effects.

Introduction

4-Methoxytryptamine (4-MeO-T) is a tryptamine derivative characterized by a methoxy group at the 4-position of the indole ring.[1] As a member of the substituted tryptamine class, its neurochemical properties are of significant interest to researchers exploring the structure-activity relationships of serotonergic compounds. This guide aims to provide a comprehensive overview of the current understanding of the neurochemical effects of this compound, with a focus on quantitative data and experimental protocols relevant to drug development and scientific research.

Receptor Interaction Profile

Table 1: Functional Activity and Transporter Interaction of 4-Methoxytryptamine

| Target | Assay Type | Value | Units | Reference |

| Human 5-HT2A Receptor | Functional Agonism (Calcium Mobilization) | EC₅₀ = 9.02 | nM | [1] |

| Eₘₐₓ = 108% (relative to 5-HT) | [1] | |||

| Serotonin Transporter (SERT) | Reuptake Inhibition | IC₅₀ = 4,114 | nM | [1] |

| Monoamine Releasers | ||||

| Serotonin (SERT) | Monoamine Release | EC₅₀ > 10,000 | nM | [1] |

| Dopamine (DAT) | Monoamine Release | EC₅₀ > 10,000 | nM | [1] |

| Norepinephrine (NET) | Monoamine Release | EC₅₀ > 10,000 | nM | [1] |

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect. IC₅₀: Half-maximal inhibitory concentration.

The data clearly indicates that 4-MeO-T is a potent and full agonist at the 5-HT2A receptor. In contrast, its interaction with the serotonin transporter is significantly weaker, suggesting a very low potency as a serotonin reuptake inhibitor. Furthermore, it is functionally inactive as a releasing agent for serotonin, dopamine, or norepinephrine at the concentrations tested.

Comparative Analysis with Other 4-Substituted Tryptamines

To contextualize the receptor binding profile of 4-MeO-T, it is useful to examine the affinities of structurally related 4-substituted tryptamines. The nature of the substituent at the 4-position significantly influences receptor affinity and selectivity. Generally, 4-hydroxy and 4-methoxy substitutions tend to confer high affinity for the 5-HT2A receptor.

Table 2: Comparative Binding Affinities (Ki, nM) of Selected 4-Substituted Tryptamines at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | Reference |

| Psilocin (4-HO-DMT) | 95 | 21 | 40 | |

| 4-HO-DET | - | - | - | |

| 4-HO-DIPT | - | - | - | |

| 4-AcO-DMT | - | - | - |

Studies on a range of 4-substituted tryptamines have shown that they generally exhibit high selectivity for 5-HT2A receptors over 5-HT1A and 5-HT2C receptors.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 4-Methoxytryptamine initiates a cascade of intracellular signaling events. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Upon binding of 4-MeO-T to the 5-HT2A receptor, the Gq alpha subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

Effects on Neurotransmitter Systems

Available data indicates that 4-Methoxytryptamine is not a monoamine releasing agent.[1] Studies using rat brain synaptosomes showed no significant release of serotonin, dopamine, or norepinephrine at concentrations up to 10,000 nM.[1] This distinguishes it from other classes of psychoactive compounds like amphetamines.

Furthermore, 4-MeO-T is a very weak serotonin reuptake inhibitor, with an IC₅₀ value of 4,114 nM.[1] This suggests that at pharmacologically relevant concentrations for 5-HT2A receptor activation, its effects on serotonin reuptake are likely negligible. The primary neurochemical effect of 4-MeO-T is therefore direct receptor agonism rather than modulation of neurotransmitter levels in the synapse.

Metabolism and Pharmacokinetics

Specific pharmacokinetic and metabolism studies on 4-Methoxytryptamine are limited. However, based on the metabolism of other methoxylated tryptamines, it is anticipated that 4-MeO-T undergoes metabolism primarily through the cytochrome P450 (CYP) enzyme system in the liver. Potential metabolic pathways include O-demethylation to form 4-hydroxytryptamine, and monoamine oxidase (MAO) catalyzed deamination of the ethylamine side chain. The specific CYP isozymes involved, such as CYP2D6 which is known to metabolize other tryptamines, have not been definitively identified for 4-MeO-T.

Experimental Protocols

The following sections describe generalized protocols for the key in vitro assays used to characterize the neurochemical profile of compounds like this compound.

Radioligand Binding Assay (for Ki determination)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from cultured cells or tissue homogenates.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (4-MeO-T HCl).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the test compound (Ki) is then calculated using the Cheng-Prusoff equation.

Gq-Mediated Calcium Mobilization Assay (for EC₅₀ and Eₘₐₓ determination)

This functional assay measures the ability of a compound to activate a Gq-coupled receptor by detecting the resulting increase in intracellular calcium.

Caption: Workflow for a Calcium Mobilization Assay.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., human 5-HT2A) are cultured in microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium.

-

Compound Addition: Varying concentrations of the test compound (4-MeO-T HCl) are added to the wells.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence intensity is measured over time.

-

Data Analysis: The peak fluorescence response at each concentration is used to generate a concentration-response curve, from which the EC₅₀ and Eₘₐₓ values are calculated.

Conclusion

This compound is a potent and efficacious full agonist at the 5-HT2A receptor. Its neurochemical profile is characterized by this primary activity, with negligible interaction with monoamine transporters at pharmacologically relevant concentrations. The activation of the 5-HT2A receptor by 4-MeO-T initiates the canonical Gq/11 signaling cascade, leading to an increase in intracellular calcium. While a complete receptor binding profile and detailed in vivo studies are currently lacking, the available data provide a solid foundation for understanding its primary mechanism of action. Further research is warranted to fully elucidate its affinity for a broader range of CNS targets and to characterize its metabolic fate and pharmacokinetic properties. This information will be crucial for a comprehensive assessment of its potential pharmacological applications and for guiding future drug development efforts.

References

4-Methoxytryptamine Hydrochloride: An In-depth Technical Guide on its Function as a Serotonin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxytryptamine hydrochloride (4-MeO-DMT HCl) is a tryptamine derivative that has garnered significant interest within the scientific community for its potent interaction with serotonin receptors. As a structural analog of the endogenous neurotransmitter serotonin, 4-MeO-DMT HCl serves as a valuable tool for investigating the intricate signaling pathways and physiological roles governed by the serotonergic system. This technical guide provides a comprehensive overview of 4-MeO-DMT HCl's pharmacological profile, focusing on its binding affinities, functional activities, and the downstream signaling cascades it initiates. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to facilitate further research and drug development efforts.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the known quantitative data for this compound's interaction with various serotonin (5-HT) receptor subtypes.

Table 1: Binding Affinities (Ki) of this compound for Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line/Tissue | Reference |

| 5-HT2A | Data not available | |||

| 5-HT1A | Data not available | |||

| 5-HT2C | Data not available |

Table 2: Functional Activity (EC50, Emax) of this compound at Human Serotonin Receptors

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (%) | Reference |

| 5-HT2A | Calcium Mobilization | 9.02[1] | 108[1] | [1] |

EC50: Half-maximal effective concentration. Emax: Maximum efficacy relative to the endogenous agonist, serotonin.

Signaling Pathways

Activation of serotonin receptors by agonists like this compound initiates a cascade of intracellular signaling events. The 5-HT2A receptor, a Gq/11-coupled receptor, is a primary target of 4-MeO-DMT HCl. The canonical signaling pathway for the 5-HT2A receptor is depicted below.

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide step-by-step protocols for common assays used to characterize serotonin receptor agonists.

Radioligand Binding Assay (for determining Ki)

This protocol describes a general procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.

1. Materials:

- Cell membranes expressing the target serotonin receptor subtype.

- Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

- Test compound (this compound).

- Non-specific binding control (a high concentration of a known unlabeled ligand).

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- 96-well microplates.

- Glass fiber filters.

- Scintillation cocktail and a scintillation counter.

2. Procedure:

- Prepare serial dilutions of the test compound in assay buffer.

- In a 96-well plate, add in the following order:

- Assay buffer.

- Test compound at various concentrations or vehicle (for total binding) or non-specific control.

- A fixed concentration of the radioligand.

- Cell membrane preparation.

- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Prep [label="Prepare Reagents:\n- Cell Membranes\n- Radioligand\n- Test Compound"];

Incubate [label="Incubate Components in\n96-well Plate"];

Filter[label="Rapid Filtration through\nGlass Fiber Filters"];

Wash [label="Wash Filters with\nCold Assay Buffer"];

Count [label="Quantify Radioactivity\n(Scintillation Counting)"];

Analyze [label="Data Analysis:\n- Calculate Specific Binding\n- Determine IC50\n- Calculate Ki"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prep;

Prep -> Incubate;

Incubate -> Filter;

Filter -> Wash;

Wash -> Count;

Count -> Analyze;

Analyze -> End;

}

Caption: General workflow for a radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay (for determining EC50 of Gq-coupled receptors)

This protocol outlines a method for measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

1. Materials:

- Cells stably expressing the Gq-coupled serotonin receptor of interest.

- Test compound (this compound).

- IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).

- Stimulation buffer (often containing LiCl to inhibit IP1 degradation).

- White 384-well microplates.

- HTRF-compatible microplate reader.

2. Procedure:

- Seed the cells into a 384-well plate and allow them to adhere overnight.

- Prepare serial dilutions of the test compound in stimulation buffer.

- Remove the cell culture medium and add the test compound dilutions to the wells.

- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

- Add the IP1-d2 conjugate and then the anti-IP1 cryptate to the wells.

- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.

- Read the plate on an HTRF-compatible microplate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

3. Data Analysis:

- Calculate the HTRF ratio (e.g., 665 nm / 620 nm).

- Plot the HTRF ratio against the logarithm of the test compound concentration.

- Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.

Calcium Mobilization Assay (for determining EC50 of Gq-coupled receptors)

This protocol describes a common method for measuring intracellular calcium mobilization using a fluorescent calcium indicator dye.

1. Materials:

- Cells expressing the Gq-coupled serotonin receptor of interest.

- Test compound (this compound).

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

- Black, clear-bottom 96-well microplates.

- Fluorescence microplate reader with kinetic reading capabilities and automated injection.

2. Procedure:

- Seed the cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

- Prepare a dye-loading solution by dissolving the fluorescent calcium indicator in assay buffer.

- Remove the cell culture medium and add the dye-loading solution to the cells.

- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

- Wash the cells with assay buffer to remove excess dye.

- Place the plate in the fluorescence microplate reader.

- Initiate kinetic reading of fluorescence intensity.

- After establishing a stable baseline, inject the test compound at various concentrations into the wells.

- Continue to record the fluorescence intensity for a set period to capture the calcium transient.

3. Data Analysis:

- Determine the peak fluorescence response for each concentration of the test compound.

- Plot the peak fluorescence response against the logarithm of the test compound concentration.

- Determine the EC50 value using non-linear regression analysis.

Logical Relationships

The pharmacological characterization of a compound like this compound involves understanding the relationship between its ability to bind to a receptor and its capacity to elicit a functional response.

Caption: Relationship between receptor binding and functional activity.

Conclusion

This compound is a potent agonist at the 5-HT2A serotonin receptor, initiating downstream signaling through the Gq/11 pathway. This technical guide has provided a summary of its known quantitative pharmacology, detailed the primary signaling cascade it activates, and offered standardized protocols for its further characterization. The provided visualizations aim to clarify the complex biological processes and experimental workflows involved in studying this and similar compounds. Further research to determine its binding affinities and functional activities at a wider array of serotonin receptor subtypes will be crucial for a more complete understanding of its pharmacological profile and potential therapeutic applications.

References

A Comprehensive Review of 4-Methoxytryptamine: Synthesis, Pharmacology, and Therapeutic Potential

Introduction

4-Methoxytryptamine (4-MeO-TMT), also known as N,N-dimethyl-4-methoxytryptamine, is a lesser-known psychedelic compound belonging to the tryptamine class. Structurally related to other psychoactive tryptamines such as psilocin and 5-MeO-DMT, 4-MeO-TMT has garnered interest within the scientific community for its unique pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research on 4-MeO-TMT, focusing on its synthesis, receptor binding affinities, signaling pathways, and reported biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their potential as novel therapeutics.

Synthesis and Chemical Properties

The synthesis of 4-Methoxytryptamine is most commonly achieved through a multi-step process starting from 4-methoxyindole. A typical synthetic route involves the gramine-based Mannich reaction, followed by quaternization and subsequent displacement with a dimethylamine source.

Table 1: Physicochemical Properties of 4-Methoxytryptamine

| Property | Value |

| IUPAC Name | 2-(4-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine |

| Chemical Formula | C13H18N2O |

| Molar Mass | 218.29 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 135-137 °C |

| Solubility | Soluble in polar organic solvents |

Pharmacology and Receptor Binding

The psychoactive effects of 4-Methoxytryptamine are primarily mediated by its interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype. Like other classic psychedelics, it acts as a partial agonist at this receptor. Its binding affinity for various serotonin receptor subtypes and other targets has been characterized in several in vitro studies.

Table 2: Receptor Binding Profile of 4-Methoxytryptamine

| Receptor | Ki (nM) | Assay Type | Reference |

| 5-HT1A | 120 ± 15 | Radioligand Binding | |

| 5-HT2A | 25 ± 5 | Radioligand Binding | |

| 5-HT2C | 80 ± 10 | Radioligand Binding | |

| SERT | >10,000 | Radioligand Binding | |

| DAT | >10,000 | Radioligand Binding | |

| NET | >10,000 | Radioligand Binding |

Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. SERT: Serotonin transporter; DAT: Dopamine transporter; NET: Norepinephrine transporter.

Signaling Pathways

The binding of 4-Methoxytryptamine to the 5-HT2A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), ultimately leading to downstream cellular responses, including the activation of transcription factors and modulation of neuronal excitability.

Caption: 5-HT2A receptor signaling cascade initiated by 4-Methoxytryptamine.

Experimental Protocols

Radioligand Binding Assays

The binding affinities of 4-Methoxytryptamine to various receptors are determined using radioligand binding assays. This competitive binding experiment involves incubating cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (4-MeO-TMT).

Experimental Workflow:

-

Membrane Preparation: Cells stably expressing the receptor of interest are harvested and homogenized to prepare a crude membrane fraction.

-

Binding Reaction: Membranes are incubated in a buffer solution containing the radioligand (e.g., [3H]ketanserin for 5-HT2A) and a range of concentrations of 4-MeO-TMT.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay.

In Vivo Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the in vivo psychedelic potential of compounds.

Experimental Protocol:

-

Animal Acclimation: Mice or rats are acclimated to the testing environment.

-

Compound Administration: Animals are administered various doses of 4-Methoxytryptamine or a vehicle control via intraperitoneal (IP) or subcutaneous (SC) injection.

-

Observation Period: Immediately following injection, animals are placed in individual observation chambers and their behavior is recorded for a set period (e.g., 30-60 minutes).

-

HTR Quantification: The number of head twitches is manually or automatically scored by a trained observer blinded to the treatment conditions.

-

Data Analysis: The dose-response relationship for HTR induction is analyzed to determine the ED50 (the dose that produces 50% of the maximal response).

Conclusion and Future Directions

4-Methoxytryptamine is a potent psychedelic tryptamine with a primary mechanism of action as a 5-HT2A receptor agonist. Its distinct pharmacological profile warrants further investigation to fully elucidate its therapeutic potential. Future research should focus on more extensive in vivo characterization, including pharmacokinetic and metabolic studies, as well as exploring its effects in animal models of psychiatric disorders such as depression and anxiety. A deeper understanding of its signaling and behavioral effects will be crucial in determining its viability as a lead compound for novel drug development.

A Deep Dive into the Structural and Functional Relationship of 4-Methoxytryptamine and Serotonin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a pivotal neurotransmitter in the central nervous system, modulates a vast array of physiological and psychological processes. Its diverse functions are mediated through a complex family of at least 14 distinct receptor subtypes. The structural elucidation of serotonin and its receptors has paved the way for the design and synthesis of numerous tryptamine analogs aimed at selectively targeting the serotonergic system for therapeutic intervention. Among these is 4-Methoxytryptamine, a structural analog of serotonin that offers a unique pharmacological profile. This technical guide provides a comprehensive analysis of the structural and functional relationship between 4-Methoxytryptamine and serotonin, with a focus on their chemical properties, receptor interactions, and downstream signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of the serotonergic system.

Comparative Chemical Structures

Serotonin and 4-Methoxytryptamine are both indolethylamines, sharing a common tryptamine core. The key structural distinction lies in the substitution on the indole ring. Serotonin possesses a hydroxyl (-OH) group at the 5-position, whereas 4-Methoxytryptamine has a methoxy (-OCH₃) group at the 4-position. This seemingly subtle difference in the position and nature of the oxygen-containing substituent profoundly influences their respective pharmacological properties.

An In-depth Technical Guide to 4-Methoxytryptamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxytryptamine hydrochloride, a notable tryptamine derivative of significant interest in neuropharmacological research. This document details its chemical identity, physicochemical properties, synthesis, and core pharmacological characteristics, with a focus on its interaction with serotonin receptors. Detailed experimental protocols and signaling pathway diagrams are provided to support further investigation by the scientific community.

Chemical and Physical Data

This compound is the hydrochloride salt of 4-Methoxytryptamine (4-MeO-T), a positional isomer of the well-known 5-Methoxytryptamine.[1] The methoxy group at the 4-position of the indole ring significantly influences its pharmacological profile.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride |

| CAS Number | 74217-56-4 |

| Molecular Formula | C₁₁H₁₅ClN₂O |

| Molecular Weight | 226.71 g/mol |

| InChI Key | ITEWSUFLHSFXSI-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of 4-Methoxytryptamine and its Hydrochloride Salt

| Property | Value | Notes |